Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is a synthetic compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing two fused aromatic rings. Quinoxalines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a chloro and a fluoro substituent, which can enhance its pharmacological profile and bioactivity.
The synthesis of ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is derived from established methods for producing quinoxaline derivatives. It often involves the condensation of ortho-phenylenediamines with various carbonyl compounds, followed by halogenation and esterification processes. The compound's synthesis has been documented in various scientific literature focusing on quinoxaline derivatives and their biological applications .
Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate can be classified as:
The synthesis of ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate typically follows a multi-step process:
Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate has a complex molecular structure characterized by:
The molecular formula for ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate is , with a molecular weight of approximately 256.65 g/mol. The compound's structural features contribute to its potential interactions with biological targets.
Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate can participate in various chemical reactions:
Reactions involving this compound are typically carried out under controlled conditions to minimize side reactions and maximize yield. Reaction monitoring through chromatographic methods ensures purity and structural integrity.
The mechanism of action for ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate largely depends on its biological targets. Quinoxalines are known to interact with various enzymes and receptors:
Studies have shown that modifications on the quinoxaline ring significantly affect its biological activity, emphasizing the importance of substituents like chloro and fluoro groups in enhancing potency against specific targets .
Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate typically exhibits:
Key chemical properties include:
Relevant analyses such as melting point determination and spectroscopic characterization (NMR, infrared spectroscopy) provide insights into its physical state and functional groups.
Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate has potential applications in various scientific fields:
This compound exemplifies the ongoing interest in quinoxalines within drug discovery efforts, highlighting their versatility and biological relevance.
The primary synthetic route to Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate (CAS 1214254-70-2) begins with ortho-phenylenediamine precursors. Specifically, 4-fluoro-1,2-phenylenediamine serves as the foundational building block. This diamine undergoes a condensation reaction with diethyl 2-oxomalonate under acidic catalysis (typically 15 mol% citric acid in ethanol at ambient temperature). This step yields ethyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate as a stable intermediate [1] [8]. Subsequent chlorination is critical for introducing the C3-chloro substituent. This transformation employs phosphorus oxychloride with N,N-dimethylformamide as a catalytic agent under reflux conditions, generating the key intermediate ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate. The reaction sequence is summarized below:
Step | Reagents/Conditions | Product |
---|---|---|
1 | Diethyl 2-oxomalonate, citric acid (15 mol%), ethanol, RT | Ethyl 7-fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate |
2 | POCl₃, DMF (catalytic), reflux | Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate |
Challenges include the instability of the chlorinated intermediate, requiring immediate use in subsequent reactions without isolation [1] [9]. Regioselectivity is ensured by the para-orientation of fluorine relative to the diamine groups in the starting material, directing cyclization exclusively to the 7-fluoroquinoxaline scaffold.
Microwave irradiation significantly optimizes nucleophilic aromatic substitution (SNAr) reactions for quinoxaline functionalization. While Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate itself is a substrate for further derivatization, its synthesis benefits indirectly from microwave techniques validated in analogous quinoxaline systems. For example, 6-fluoroquinoxalines undergo efficient SNAr with secondary amines under microwave conditions (200°C, 30 minutes in dimethyl sulfoxide), achieving yields exceeding 90% [10]. Key parameters for optimization include:
Table 1: Microwave Optimization Parameters for Quinoxaline SNAr
Solvent | Temperature (°C) | Time (min) | Base | Yield Range (%) |
---|---|---|---|---|
Dimethyl sulfoxide | 200 | 30 | K₂CO₃ | 88–97 |
N-Methylpyrrolidone | 200 | 30 | K₂CO₃ | ~55 |
N,N-Dimethylformamide | 120 | 30 | K₂CO₃ | ~22 |
This methodology accelerates step-intensive routes but requires precise temperature control to avoid decomposition of the ester functionality [10].
Heterogeneous and acidic catalysts enhance the sustainability of quinoxaline syntheses. Bentonite clay K-10 catalyzes condensations between ortho-diamines and 1,2-dicarbonyls in ethanol at room temperature, achieving >85% yield within 20 minutes. The catalyst is reusable for five cycles without significant activity loss, aligning with green chemistry principles [8]. Similarly, phosphate-based catalysts (e.g., monoammonium phosphate) facilitate analogous reactions in ethanol, with straightforward recovery via filtration [8].
For chlorination, Lewis acids (e.g., iron trichloride) offer potential alternatives to stoichiometric phosphorus oxychloride, though literature specific to Ethyl 3-chloro-7-fluoroquinoxaline-2-carboxylate remains sparse. Ceric ammonium nitrate (10 mol%) in aqueous media also promotes quinoxaline cyclizations but is incompatible with acid-labile functional groups [8].
Regioselective halogenation at C3 and C7 is achieved through substrate-directed synthesis rather than post-cyclization halogenation. The use of 4-fluoro-1,2-phenylenediamine ensures fluorine incorporation exclusively at C7. Chlorination at C3 relies on the reactivity disparity between the carbonyl oxygen at C2 and the amide-like nitrogen at C3: chlorinating agents (POCl₃) preferentially target the enolizable 3-oxo group over the ester moiety [1] [9].
Halogen positioning critically influences biological activity. Data for related quinoxaline-2-carboxylates demonstrate that 6-chloro substitution (C6 analogous to C7 in this scaffold) enhances Pim kinase inhibition (IC₅₀: 0.13 µM for Pim-1) compared to 7-chloro isomers (IC₅₀: 2.10 µM) [1]. This underscores the electronic and steric sensitivity of the binding pocket.
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1